Ethyl 4,5-difluoro-2-isopropoxybenzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14F2O3 |
|---|---|
Molecular Weight |
244.23 g/mol |
IUPAC Name |
ethyl 4,5-difluoro-2-propan-2-yloxybenzoate |
InChI |
InChI=1S/C12H14F2O3/c1-4-16-12(15)8-5-9(13)10(14)6-11(8)17-7(2)3/h5-7H,4H2,1-3H3 |
InChI Key |
XFVGKPBFXDMQCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1OC(C)C)F)F |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 4,5 Difluoro 2 Isopropoxybenzoate
Established Synthetic Routes to Benzoate (B1203000) Core Structures
The construction of the central benzoate structure is a fundamental aspect of the synthesis. This involves forming the ethyl ester and preparing the appropriately substituted benzoic acid precursor.
Esterification Reactions for Ethyl Benzoate Formation
The final step in many synthetic pathways to benzoate esters is the esterification of a carboxylic acid. The most common and well-established method for this transformation is the Fischer-Speier esterification.
Fischer-Speier Esterification: This reaction involves the acid-catalyzed condensation of a carboxylic acid with an alcohol. youtube.combyjus.com In the context of the target molecule, 4,5-difluoro-2-isopropoxybenzoic acid would be reacted with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.org
The mechanism proceeds through several equilibrium steps:
Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon for nucleophilic attack. masterorganicchemistry.comlibretexts.org
Nucleophilic attack by the ethanol molecule on the activated carbonyl carbon, forming a tetrahedral intermediate. organic-chemistry.org
A series of proton transfers occurs, resulting in the formation of a good leaving group (water). masterorganicchemistry.com
Elimination of water and subsequent deprotonation of the carbonyl oxygen yields the final ethyl ester product. byjus.com
Since the reaction is reversible, specific conditions are often employed to drive the equilibrium toward the product side. This is typically achieved by using a large excess of the alcohol (ethanol), which also serves as the solvent, or by removing the water as it is formed. masterorganicchemistry.comlibretexts.org
| Method | Reactants | Catalyst | Key Features |
| Fischer-Speier Esterification | Carboxylic Acid, Alcohol | Strong Acid (e.g., H₂SO₄) | Reversible reaction; often requires excess alcohol or water removal. byjus.comorganic-chemistry.org |
| Acyl Chloride Method | Acyl Chloride, Alcohol | Base (e.g., Pyridine) | Generally irreversible and faster than Fischer esterification. |
| Transesterification | Ester, Alcohol | Acid or Base | An existing ester is converted into a different one by reaction with an alcohol. |
Precursor Synthesis and Functional Group Transformations
The synthesis of the required precursor, 4,5-difluoro-2-isopropoxybenzoic acid, is a critical step that involves the strategic introduction of the isopropoxy group onto a difluorinated phenolic ring. A common and effective method for forming the ether linkage is the Williamson ether synthesis. researchgate.netnih.govoiccpress.com
Williamson Ether Synthesis: This reaction involves the Sₙ2 reaction between an alkoxide and a primary alkyl halide. chemistrysteps.comlumenlearning.com For the synthesis of the target precursor, a plausible starting material would be a derivative of 4,5-difluorosalicylic acid (4,5-difluoro-2-hydroxybenzoic acid). The phenolic hydroxyl group is first deprotonated by a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide ion. jk-sci.com This highly nucleophilic phenoxide then displaces a halide (e.g., iodide or bromide) from an isopropyl halide, such as 2-iodopropane (B156323), to form the isopropoxy ether linkage. byjus.commasterorganicchemistry.com
The choice of a primary alkyl halide is crucial to ensure the reaction proceeds via the desired Sₙ2 mechanism, as secondary and tertiary halides are more prone to undergoing elimination (E2) side reactions. jk-sci.com
Strategies for Introducing Fluorine Atoms into the Aromatic Ring
Incorporating fluorine atoms into an aromatic ring can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. Several methods exist for aromatic fluorination, broadly categorized into electrophilic and nucleophilic approaches.
Electrophilic Fluorination Techniques with Specific Fluorination Reagents
Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F⁺"). wikipedia.org This process typically follows the mechanism of electrophilic aromatic substitution (SₑAr). A variety of N-F reagents have been developed that are safer and easier to handle than elemental fluorine. wikipedia.org
These reagents function by delivering an electrophilic fluorine atom to the aromatic ring, which acts as the nucleophile. The reaction proceeds through a positively charged intermediate (a Wheland complex or sigma complex), which then loses a proton to restore aromaticity and yield the fluorinated product.
Key electrophilic fluorinating agents include:
Selectfluor® (F-TEDA-BF₄): A highly effective and versatile cationic reagent used for the fluorination of a wide range of substrates, including electron-rich aromatics. brynmawr.eduresearchgate.net
N-Fluorobenzenesulfonimide (NFSI): A neutral, crystalline solid that is a popular and milder alternative to other fluorinating agents. brynmawr.edursc.org It has been successfully used in palladium-catalyzed regioselective C-H bond fluorination. rsc.orgresearchgate.net
| Reagent Name | Abbreviation | Type | Key Characteristics |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor®, F-TEDA-BF₄ | Cationic N-F | Highly reactive, versatile, commercially available. brynmawr.eduresearchgate.net |
| N-Fluorobenzenesulfonimide | NFSI | Neutral N-F | Mild, stable, crystalline solid; used in various transformations. wikipedia.orgrsc.org |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Neutral N-F | Effective fluorinating agent. wikipedia.org |
Nucleophilic Aromatic Substitution Approaches for Fluorine Incorporation
Nucleophilic aromatic substitution (SₙAr) is a powerful method for introducing fluorine, where a nucleophilic fluoride (B91410) source (e.g., KF, CsF) displaces a suitable leaving group on an aromatic ring. nih.gov This reaction is generally facilitated by the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group. wikipedia.orgpressbooks.pub
The SₙAr mechanism is a two-step addition-elimination process:
Addition: The nucleophile (fluoride ion) attacks the carbon atom bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.govwikipedia.org
Elimination: The leaving group departs, and the aromaticity of the ring is restored.
Interestingly, while the C-F bond is very strong, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. The high electronegativity of fluorine substituents can activate the ring towards nucleophilic attack, making the SₙAr reaction proceed efficiently even when fluorine itself is the leaving group. springernature.com Recent studies have also provided evidence that some SₙAr reactions may proceed through a concerted mechanism, avoiding the formation of a high-energy Meisenheimer intermediate. nih.govresearchgate.net
Regioselective Fluorination Protocols for 4,5-Difluorination
Achieving the specific 4,5-difluoro substitution pattern on the benzoate core requires careful synthetic planning to control the regioselectivity of the fluorination steps. Direct difluorination of an unsubstituted or monosubstituted benzene (B151609) ring often leads to a mixture of isomers. Therefore, a more controlled, regioselective strategy is necessary.
A common approach is to utilize a starting material where the desired substitution pattern is already established or can be readily achieved. For instance, a plausible synthetic route to Ethyl 4,5-difluoro-2-isopropoxybenzoate could begin with a commercially available difluorinated precursor, such as 3,4-difluorophenol . The synthesis would then proceed as follows:
Carboxylation: Introduction of a carboxylic acid group, for example, via a Kolbe-Schmitt reaction, to yield 4,5-difluoro-2-hydroxybenzoic acid.
Etherification: Introduction of the isopropoxy group at the 2-position via Williamson ether synthesis, as described in section 2.1.2.
Esterification: Formation of the final ethyl ester via Fischer-Speier esterification, as detailed in section 2.1.1.
This substrate-controlled approach ensures that the fluorine atoms are correctly positioned from the outset, avoiding issues with regioselectivity during the fluorination step itself. Other strategies might involve directed ortho-metalation followed by reaction with an electrophilic fluorine source, where existing functional groups on the ring direct the fluorination to specific adjacent positions.
Isopropoxy Group Installation Methodologies
The introduction of the isopropoxy group onto the aromatic ring is a critical step, typically achieved by forming an ether linkage with a corresponding hydroxy-precursor, such as ethyl 4,5-difluoro-2-hydroxybenzoate.
The most common and direct method for forming the aryl-ether bond in this context is through nucleophilic substitution, specifically the Williamson ether synthesis. This strategy involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide, which then attacks an alkyl halide.
In the synthesis of this compound, the precursor ethyl 4,5-difluoro-2-hydroxybenzoate is treated with a suitable base to generate the corresponding phenoxide. This intermediate then reacts with an isopropylating agent, such as 2-bromopropane (B125204) or isopropyl iodide, to yield the final product. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions.
Key reaction parameters include:
Base: Weak bases like potassium carbonate (K₂CO₃) or stronger bases like cesium carbonate (Cs₂CO₃) and sodium hydride (NaH) are often employed. Cesium bases can offer advantages in terms of regioselectivity and efficiency in certain contexts. nih.gov
Alkylating Agent: 2-bromopropane and 2-iodopropane are common choices. Isopropyl tosylate can also be used as an effective alternative.
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724) (CH₃CN), or acetone (B3395972) are typically used to facilitate the reaction. nih.gov
The general reaction is as follows:
Ethyl 4,5-difluoro-2-hydroxybenzoate + Isopropyl Halide --(Base/Solvent)--> this compound
Below is a table comparing common conditions for this alkylation strategy.
| Base | Alkylating Agent | Solvent | Typical Temperature | Notes |
| K₂CO₃ | 2-bromopropane | DMF | 60-100 °C | A cost-effective and widely used method. |
| CsHCO₃ | 2-bromopropane | Acetonitrile | 80 °C | Known to provide excellent regioselectivity and high yields. nih.gov |
| NaH | Isopropyl iodide | THF | Room Temp - 60 °C | A strong base, requires anhydrous conditions for safe and effective use. |
For the specific synthesis of this compound, the introduction of the isopropoxy group does not create a new chiral center. The isopropyl group (–CH(CH₃)₂) is achiral and is being attached to an achiral aromatic ring. Therefore, issues of enantioselectivity or diastereoselectivity are not pertinent to this particular transformation.
However, in the broader context of ether synthesis, stereochemistry can be a critical factor, especially when dealing with chiral alcohols or substrates. nih.gov For instance, if a chiral secondary alcohol were used as the nucleophile, the reaction mechanism (typically Sₙ2) would lead to the inversion of stereochemistry at the alcohol's carbon center. The development of stereoselective methods for constructing sterically hindered tertiary ethers is an area of active research, though it is not directly applicable to the synthesis of this specific compound. nih.gov
Advanced Synthetic Methodologies
Modern organic synthesis increasingly relies on advanced, catalyst-driven methods to improve efficiency, selectivity, and substrate scope.
While the ester group in this compound can be formed via traditional Fischer esterification of the corresponding benzoic acid, transition-metal catalysis offers powerful alternatives. These methods often proceed under milder conditions and tolerate a wider range of functional groups.
Palladium- and copper-catalyzed reactions are prominent in the synthesis of aryl esters. researchgate.netdntb.gov.ua For example, a palladium-catalyzed carbonylative coupling of an aryl halide or triflate with an alcohol can construct the ester moiety. researchgate.net
A representative palladium-catalyzed approach might involve:
Catalyst: A palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)).
Ligand: A phosphine (B1218219) ligand such as X-Phos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) to stabilize the palladium catalyst and facilitate the reaction.
Reactants: An appropriate aryl halide precursor and ethanol.
Copper-catalyzed systems, often referred to as Ullmann-type reactions, provide another efficient route for C-O bond formation, applicable to both ether and ester synthesis. researchgate.net These reactions are particularly useful for coupling aryl iodides or bromides with alcohols. organic-chemistry.org
| Catalytic System | Reaction Type | Key Features |
| Palladium/X-Phos | Carbonylative Coupling | Allows for the synthesis from aryl halides under CO atmosphere. orgsyn.org |
| Copper(I) Iodide/Ligand | Ullmann Condensation | An operationally simple and inexpensive system for cross-coupling. researchgate.net |
| Nickel Catalysis | Decarbonylative Coupling | Can use phenyl esters as leaving groups in cross-coupling with boronic acids. dntb.gov.ua |
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are powerful nucleophiles used for forming carbon-carbon bonds. mt.comlibretexts.org In the context of synthesizing functionalized benzoates, they can be employed in several ways.
One potential strategy involves the carboxylation of an organometallic intermediate. This would begin with a precursor like 1,2-difluoro-4-isopropoxybenzene. This compound could be subjected to metalation using a strong base like n-butyllithium, creating a nucleophilic aryl-lithium species. This intermediate can then react with an electrophilic carboxylating agent, such as diethyl carbonate or ethyl chloroformate, to directly install the ethyl ester group onto the aromatic ring.
This method offers a different synthetic route, building the ester functionality onto a pre-formed aryl ether, in contrast to forming the ether on a pre-existing benzoate. The choice of route often depends on the availability and reactivity of starting materials. Organometallic reagents are highly reactive and require strictly anhydrous (dry) conditions to prevent quenching by protic solvents like water. libretexts.org
Green Chemistry Principles in the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of fine chemicals like this compound is crucial for developing sustainable industrial processes. researchgate.net The goal is to minimize waste, reduce energy consumption, and use less hazardous materials.
Key green chemistry considerations for this synthesis include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials from the starting materials into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric ones.
Use of Catalysis: Transition-metal catalyzed reactions are preferred over methods that use stoichiometric amounts of reagents, as they reduce waste and often allow for milder reaction conditions. researchgate.netdntb.gov.ua
Safer Solvents and Reagents: Replacing hazardous solvents like DMF with greener alternatives where possible. Additionally, developing processes that avoid highly toxic or pyrophoric reagents is a key goal. sciencedaily.com
Energy Efficiency: Performing reactions at ambient temperature and pressure whenever feasible reduces energy consumption. Catalyst development is often aimed at increasing reaction rates to lower temperature requirements.
Waste Reduction: One-pot synthesis, where multiple reaction steps are carried out in the same vessel, can minimize waste from purification steps and reduce solvent usage. researchgate.net
The table below outlines how green chemistry principles can be applied to the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis |
| Catalysis | Employing Pd or Cu catalysts for C-O bond formation instead of stoichiometric activating agents. researchgate.net |
| Atom Economy | Preferring addition reactions over substitution reactions where possible to maximize the incorporation of atoms. |
| Energy Efficiency | Developing catalysts that function effectively at lower temperatures, reducing the overall energy footprint of the process. google.com |
| Safer Solvents | Investigating the use of solvents like ionic liquids or even water for specific steps, if feasible. researchgate.net |
| Process Intensification | Designing a one-pot procedure that combines the etherification and esterification steps to reduce separation and purification waste. |
By integrating these principles, the synthesis of fluorinated aromatic compounds can be made more environmentally benign and economically viable.
Solvent Selection and Optimization for Environmentally Benign Synthesis
The choice of solvent is a critical factor in developing sustainable synthetic processes. Traditional solvents such as dichloromethane (B109758) and N,N-dimethylformamide, while effective, are associated with significant health and environmental hazards. Green chemistry principles advocate for their replacement with safer, more environmentally friendly alternatives.
Recent research has identified several "green" solvents that are viable for esterification reactions. These include bio-based solvents derived from renewable resources like plants and agricultural waste. For instance, ethanol, produced from the fermentation of sugars, is a safer and more sustainable option. nih.gov Ethyl lactate, derived from corn starch, has shown promise in replacing hazardous solvents like toluene, acetone, and xylene in certain applications. mdpi.com
In the context of Steglich-type esterifications, a widely used method for ester synthesis under mild conditions, studies have focused on replacing hazardous solvents. Acetonitrile has been demonstrated as a greener alternative to traditional chlorinated or amide solvents, offering comparable reaction rates and yields without the need for column chromatography for purification. researchgate.net Another promising solvent is dimethyl carbonate (DMC), which, when used with Mukaiyama's reagent, provides an effective and more sustainable reaction condition. nih.gov
The selection of an optimal green solvent is guided by several factors, including its renewability, low toxicity, and biodegradability. nih.gov The following table summarizes some green solvents and their potential applicability in the synthesis of fluorinated esters.
| Green Solvent | Source | Key Advantages | Potential for Fluorinated Ester Synthesis |
| Ethanol | Fermentation of sugars | Renewable, low toxicity | Suitable for various esterification reactions |
| Ethyl Lactate | Fermentation of corn starch | Biodegradable, non-carcinogenic, non-corrosive | Alternative to hazardous solvents in ester synthesis |
| Acetonitrile | Industrial synthesis | Less hazardous than chlorinated solvents | Proven effective in greener Steglich esterifications |
| Dimethyl Carbonate (DMC) | Methoxycarbonylation of alcohols | Low toxicity, biodegradable | Optimized for Steglich-type reactions |
| 2-Methyltetrahydrofuran | Lignocellulosic waste | Renewable, potential to replace THF and toluene | A greener alternative for various organic syntheses |
Energy Efficiency in Reaction Conditions (e.g., Ultrasonic or Microwave Assistance)
Improving energy efficiency is a cornerstone of green chemistry. Ultrasonic and microwave-assisted synthesis have emerged as powerful techniques to accelerate organic reactions, often leading to higher yields, shorter reaction times, and reduced energy consumption compared to conventional heating methods.
Ultrasonic Assistance:
Ultrasound irradiation facilitates chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement in reaction rates.
Studies have shown that ultrasound can significantly intensify the esterification process. For example, the synthesis of t-aliphatic esters from t-butanol and various fatty acids under ultrasonic irradiation was achieved in just 15 minutes at room temperature, compared to 120 minutes at 67-70°C with conventional heating. biointerfaceresearch.com This demonstrates a substantial reduction in both reaction time and energy input. biointerfaceresearch.com The application of ultrasound has also been found to facilitate the two-phase basic hydrolysis of aromatic carboxylic acid esters. researchgate.net
Microwave Assistance:
Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This direct and efficient heating of the reaction mixture often leads to dramatic rate accelerations.
In the context of fluorinated compounds, microwave heating has been shown to enhance [18F]fluoride incorporation significantly, with reaction times reduced from 15 minutes to as little as 2 minutes and at lower temperatures compared to conventional methods. nih.gov For the synthesis of propyl benzoate from benzoic acid and n-propanol, a microwave-assisted reaction in the presence of sulfuric acid was completed in 6 minutes. rasayanjournal.co.in This rapid and efficient heating makes microwave-assisted synthesis a highly attractive method for the preparation of complex molecules. ajrconline.orgresearchgate.net
The following table compares conventional heating with ultrasonic and microwave-assisted methods for ester synthesis, based on reported findings.
| Parameter | Conventional Heating | Ultrasonic Assistance | Microwave Assistance |
| Reaction Time | Hours | Minutes | Minutes |
| Temperature | Often elevated (e.g., 67-70°C) | Room temperature | Can be lower than conventional |
| Energy Consumption | High | Low | Low |
| Yield | Variable | Often higher | Often higher |
Catalyst Development for Enhanced Reaction Efficiency
The development of highly efficient and selective catalysts is crucial for the synthesis of complex molecules like this compound. Catalysts can significantly lower the activation energy of a reaction, leading to faster rates, milder reaction conditions, and improved yields.
For the synthesis of fluorinated esters, various catalytic systems have been explored:
Phase-Transfer Catalysis: Chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids have been successfully employed as phase-transfer catalysts for the enantioselective fluorination of β-keto esters. acs.org These catalysts facilitate the transfer of the fluorinating agent from one phase to another, enabling the reaction to proceed efficiently under mild conditions. acs.org
Gold Catalysis: Cationic gold catalysts have been used to synthesize 2-fluoro-1,3-dicarbonyl compounds from readily available alkynyl esters. nih.gov This method offers excellent chemical yields and regioselectivity with good functional group tolerance. nih.gov
Rhodium Catalysis: A rhodium catalyst modified with tris(2-furyl)phosphine has been developed for the addition of fluorinated benzoic acids to dienes. chemistryviews.org This catalytic system allows for the synthesis of branched allylic esters, which are valuable intermediates for further functionalization. chemistryviews.org
Organocatalysis: Chiral isothiourea catalysts have been utilized for the enantioselective fluorination of α-alkynyl-substituted acetic acids, providing access to tertiary α-alkyl fluorides. mdpi.com These metal-free catalysts offer a sustainable alternative to traditional metal-based systems. mdpi.com
The choice of catalyst depends on the specific transformation and the desired outcome. The development of novel catalysts continues to be an active area of research, with a focus on improving efficiency, selectivity, and sustainability.
Process Chemistry Considerations and Scale-Up Strategies for Complex Fluorinated Esters
The transition from a laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges, particularly for complex fluorinated molecules. Process chemistry focuses on developing safe, robust, and economically viable synthetic routes that can be implemented on a multi-kilogram scale.
Key considerations for the scale-up of fluorinated ester synthesis include:
Safety: Fluorination reactions can be highly exothermic and may involve hazardous reagents. A thorough safety assessment, including thermal hazard analysis, is essential to ensure safe operation on a large scale. The development of a process for a SYK inhibitor involved careful management of a BH3·DMS-mediated reduction and an azide (B81097) introduction step to ensure safety. acs.org
Reagent Selection: The cost and availability of starting materials and reagents become critical factors at an industrial scale. The use of expensive or difficult-to-handle reagents should be minimized. For example, while various fluorinating agents are available, their cost and reactivity must be carefully evaluated for large-scale production.
Process Optimization: Reaction parameters such as temperature, pressure, reaction time, and catalyst loading must be optimized to maximize yield and throughput while minimizing waste. The enantioselective catalytic fluorination of β-ketoesters is a process that has been optimized for preparative scale. chimia.ch
Purification: The development of efficient and scalable purification methods is crucial. Crystallization is often preferred over chromatography for large-scale production due to its lower cost and environmental impact.
Waste Management: The environmental impact of the process must be considered. This includes minimizing the generation of waste streams and developing methods for their safe disposal or recycling.
The successful scale-up of the synthesis of complex fluorinated esters requires a multidisciplinary approach, integrating expertise in organic chemistry, chemical engineering, and safety management.
Chemical Reactivity and Transformation Studies of Ethyl 4,5 Difluoro 2 Isopropoxybenzoate
Ester Hydrolysis and Transesterification Pathways
The ester functionality in Ethyl 4,5-difluoro-2-isopropoxybenzoate is a primary site for chemical transformations such as hydrolysis and transesterification. These reactions involve the cleavage of the ester linkage and are typically catalyzed by acids or bases.
Acid-Catalyzed Hydrolysis Investigations
Acid-catalyzed hydrolysis of esters is a reversible process that results in the formation of a carboxylic acid and an alcohol. semanticscholar.org For this compound, this would yield 4,5-difluoro-2-isopropoxybenzoic acid and ethanol (B145695). The reaction mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. semanticscholar.org
The rate of acid-catalyzed hydrolysis is influenced by both electronic and steric factors. The presence of the electron-donating isopropoxy group at the ortho position is expected to slightly decrease the rate of hydrolysis by reducing the electrophilicity of the carbonyl carbon. Conversely, the electron-withdrawing nature of the two fluorine atoms on the aromatic ring would enhance the electrophilicity of the carbonyl carbon, thereby accelerating the hydrolysis. The net effect would be a balance of these opposing electronic influences. Steric hindrance from the bulky ortho-isopropoxy group might also play a role in slowing down the approach of the nucleophile.
Table 1: Predicted Factors Influencing Acid-Catalyzed Hydrolysis of this compound
| Factor | Substituent | Predicted Effect on Hydrolysis Rate | Rationale |
| Electronic | 2-isopropoxy | Decrease | Electron-donating group reduces carbonyl electrophilicity. |
| Electronic | 4,5-difluoro | Increase | Electron-withdrawing groups increase carbonyl electrophilicity. |
| Steric | 2-isopropoxy | Decrease | Bulky group hinders nucleophilic attack on the carbonyl carbon. |
Base-Mediated Hydrolysis and Saponification
Base-mediated hydrolysis, or saponification, is an irreversible reaction that converts an ester into a carboxylate salt and an alcohol. masterorganicchemistry.com Treatment of this compound with a strong base, such as sodium hydroxide (B78521), would yield sodium 4,5-difluoro-2-isopropoxybenzoate and ethanol. youtube.com Subsequent acidification of the reaction mixture would then produce the corresponding carboxylic acid. youtube.com
The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This is followed by the elimination of the ethoxide leaving group. masterorganicchemistry.com The rate of saponification is generally sensitive to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the fluorine atoms in the target molecule, are known to increase the rate of base-mediated hydrolysis by stabilizing the negatively charged transition state. The electron-donating isopropoxy group would have an opposing, rate-decreasing effect. However, the combined electron-withdrawing effect of the two fluorine atoms is expected to dominate, leading to a relatively facile saponification compared to unsubstituted ethyl benzoate (B1203000).
Table 2: Relative Saponification Rates of Substituted Ethyl Benzoates (Illustrative)
| Compound | Substituent(s) | Relative Rate |
| Ethyl benzoate | None | 1.0 |
| Ethyl 4-nitrobenzoate | 4-NO₂ | ~200 |
| Ethyl 4-methoxybenzoate | 4-OCH₃ | ~0.2 |
| This compound | 4,5-di-F, 2-O-iPr | Predicted to be > 1.0 |
Note: The relative rates are illustrative and based on general substituent effects. Specific kinetic data for this compound is not available.
Transesterification Processes for Alkyl Group Exchange
Transesterification is the process of exchanging the alkyl group of an ester with another alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. For this compound, reacting it with a different alcohol, such as methanol, in the presence of a catalyst would lead to the formation of Mthis compound and ethanol.
The reaction is an equilibrium process, and to drive it to completion, a large excess of the reactant alcohol is typically used. The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The steric hindrance provided by the ortho-isopropoxy group could influence the rate of transesterification, particularly when using bulky alcohols as reactants.
Aromatic Ring Functionalization and Derivatization
The benzene (B151609) ring of this compound is substituted with groups that have distinct electronic properties, which in turn dictate the regioselectivity and feasibility of further aromatic functionalization.
Electrophilic Aromatic Substitution on Difluorobenzoate Systems
The directing effects of these substituents are synergistic and competitive. The powerful activating and directing effect of the isopropoxy group is expected to dominate, directing incoming electrophiles primarily to the positions ortho and para to it. The position para to the isopropoxy group is occupied by a fluorine atom. The other ortho position is C3. Therefore, electrophilic substitution is most likely to occur at the C3 position. The deactivating nature of the ester and fluorine substituents will likely require forcing conditions for the reaction to proceed.
Table 3: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Directing Influence |
| -OCH(CH₃)₂ | 2 | Activating | Ortho, Para |
| -COOCH₂CH₃ | 1 | Deactivating | Meta |
| -F | 4 | Deactivating | Ortho, Para |
| -F | 5 | Deactivating | Ortho, Para |
Nucleophilic Aromatic Substitution on Halogenated Positions
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group, such as a halogen, on an aromatic ring by a nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the two fluorine atoms can potentially act as leaving groups.
The aromatic ring is activated towards nucleophilic attack by the electron-withdrawing ester group. The fluorine at C5 is para to the ester group, and the fluorine at C4 is meta. Therefore, the fluorine at C5 is more activated towards nucleophilic substitution. A variety of nucleophiles, such as alkoxides, amines, and thiols, could potentially displace the fluorine atom under suitable reaction conditions. The isopropoxy group, being electron-donating, would slightly deactivate the ring for SNAr. However, in polyfluorinated aromatic compounds, the fluorine atoms themselves contribute to the electrophilicity of the ring, making substitution possible.
Cross-Coupling Reactions for Aryl-Aryl and Aryl-Heteroatom Bond Formation
The structural motif of this compound, featuring a polysubstituted aromatic ring, makes it a valuable substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, enabling the synthesis of complex molecular architectures. While direct cross-coupling of the C-F bonds on this specific molecule is challenging, the introduction of a leaving group, such as bromine or iodine, ortho or meta to the existing substituents would render the molecule amenable to a variety of coupling protocols.
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an organic halide or triflate. nih.gov For a hypothetical bromo-derivative of this compound, a Suzuki-Miyaura reaction with an arylboronic acid could proceed under standard conditions, typically employing a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base such as Na₂CO₃ or K₂CO₃ in a suitable solvent system. mdpi.com The reaction is generally tolerant of a wide range of functional groups. nih.gov The difluoro substitution pattern is expected to influence the electronic properties of the aryl halide, potentially affecting the rate of oxidative addition to the palladium(0) catalyst.
Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds, coupling an amine with an aryl halide or triflate. wikipedia.orglibretexts.org A halogenated derivative of this compound could be coupled with primary or secondary amines in the presence of a palladium catalyst and a strong base like sodium tert-butoxide (NaOtBu). libretexts.orgorganic-chemistry.org The choice of phosphine ligand is crucial for the success of this reaction, with bulky, electron-rich ligands often providing the best results. organic-chemistry.org The reaction conditions can be tailored to accommodate a wide variety of amine coupling partners, leading to a diverse range of aniline (B41778) derivatives. beilstein-journals.orgnih.gov
Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org A bromo- or iodo-substituted this compound could undergo a Heck reaction with various alkenes in the presence of a palladium catalyst and a base. libretexts.org This would allow for the introduction of vinyl groups onto the aromatic scaffold. The regioselectivity of the alkene addition is influenced by both electronic and steric factors. mdpi.com
Sonogashira Coupling: This reaction is used to form C-C bonds between an aryl or vinyl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. nih.govjk-sci.com A halogenated this compound could be coupled with a variety of terminal alkynes to introduce alkynyl moieties, which are valuable functional groups for further synthetic transformations.
The following table summarizes the potential cross-coupling reactions for a hypothetical halogenated derivative of this compound:
| Reaction | Coupling Partner | Bond Formed | Typical Catalyst/Reagents |
| Suzuki-Miyaura | Arylboronic acid | Aryl-Aryl | Pd(PPh₃)₄, Base |
| Buchwald-Hartwig | Amine | Aryl-Nitrogen | Pd(OAc)₂, Ligand, Base |
| Heck | Alkene | Aryl-Vinyl | Pd(OAc)₂, Base |
| Sonogashira | Terminal Alkyne | Aryl-Alkynyl | Pd(PPh₃)₂Cl₂, CuI, Base |
Reaction Mechanism Elucidation for Key Transformations
Kinetic Studies of Ester Hydrolysis and Formation
The alkaline hydrolysis of esters is known to follow second-order kinetics, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org The rate of this reaction is highly sensitive to the nature of the substituents on the aromatic ring. Electron-withdrawing groups generally increase the rate of hydrolysis by stabilizing the developing negative charge in the transition state of the nucleophilic acyl substitution. Conversely, electron-donating groups tend to decrease the reaction rate.
In the case of this compound, the two fluorine atoms are strongly electron-withdrawing through the inductive effect, which would be expected to increase the electrophilicity of the carbonyl carbon and accelerate the rate of hydrolysis compared to unsubstituted ethyl benzoate. The isopropoxy group at the ortho position has both an electron-donating resonance effect and an electron-withdrawing inductive effect, along with a significant steric effect.
The following table presents representative second-order rate constants for the alkaline hydrolysis of various substituted ethyl benzoates, which can serve as a basis for estimating the reactivity of this compound.
| Substituent | Second-Order Rate Constant (k) at 25°C (M⁻¹s⁻¹) | Reference |
| H | 0.012 | semanticscholar.org |
| 4-NO₂ | 2.8 | semanticscholar.org |
| 4-Cl | 0.085 | semanticscholar.org |
| 4-CH₃ | 0.005 | semanticscholar.org |
| 2-Br | 0.015 | nih.gov |
The data illustrates the significant impact of electron-withdrawing groups (e.g., 4-NO₂) in accelerating hydrolysis and electron-donating groups (e.g., 4-CH₃) in retarding it. The slightly increased rate for the 2-bromo-substituted ester compared to the unsubstituted one, despite the potential for steric hindrance, highlights the dominance of the inductive electron-withdrawing effect. nih.gov Based on these trends, it is anticipated that the two fluorine atoms in this compound would lead to a significantly faster rate of hydrolysis compared to ethyl benzoate. The ortho isopropoxy group would likely introduce a steric hindrance effect that could counteract the electronic acceleration to some extent.
Mechanistic Probes for Fluorine and Isopropoxy Group Influences
The fluorine and isopropoxy substituents on the aromatic ring of this compound exert profound electronic and steric influences on its reactivity.
Fluorine Substituents: The two fluorine atoms at the 4- and 5-positions are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring towards electrophilic aromatic substitution by reducing its electron density. lumenlearning.com However, fluorine can also participate in a weak, electron-donating resonance effect (+R effect) through its lone pairs. In the case of electrophilic attack, the inductive effect generally dominates, making the ring less reactive than benzene. The directing effect of fluorine in electrophilic aromatic substitution is ortho, para, but due to the strong deactivation, forcing conditions may be required for such reactions.
Isopropoxy Group: The isopropoxy group at the 2-position is an activating group in electrophilic aromatic substitution. libretexts.org The oxygen atom can donate a lone pair of electrons to the aromatic ring through resonance (+R effect), which outweighs its electron-withdrawing inductive effect (-I effect). This resonance donation increases the electron density of the ring, particularly at the ortho and para positions, making it more nucleophilic and thus more reactive towards electrophiles. The isopropoxy group is an ortho, para director. libretexts.org However, the bulky nature of the isopropyl group can exert a significant steric hindrance effect, particularly at the adjacent ortho position (the 3-position). youtube.com This steric hindrance can influence the regioselectivity of reactions, favoring attack at the less hindered para position (the 5-position, which is already substituted with fluorine).
Strategies for Analog Synthesis and Scaffold Diversification
The scaffold of this compound serves as a valuable starting point for the synthesis of a diverse library of analogs, a common strategy in medicinal chemistry for lead optimization. preprints.orgnih.gov Several strategies can be employed to modify the core structure and explore the structure-activity relationships of its derivatives.
Modification of the Ester Group: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid. This carboxylic acid is a key intermediate that can be converted to a variety of other functional groups. For example, it can be coupled with different amines to form a library of amides using standard peptide coupling reagents. Alternatively, it can be reduced to the corresponding primary alcohol, which can then be further derivatized.
Diversification of the Aromatic Ring: As discussed in section 3.2.3, the introduction of a halogen atom onto the aromatic ring would open up a plethora of possibilities for diversification through palladium-catalyzed cross-coupling reactions. This would allow for the introduction of a wide range of aryl, heteroaryl, alkyl, and other functional groups at specific positions on the benzene ring. This approach is a powerful tool for systematically probing the effect of substituents on biological activity. researchgate.netnih.gov
Modification of the Isopropoxy Group: The isopropoxy group can be cleaved to reveal a phenol (B47542). This phenol can then be alkylated with a variety of alkyl halides to introduce different ether functionalities. This allows for the exploration of the steric and electronic requirements of this substituent.
Scaffold Hopping: In a more advanced approach, the entire 4,5-difluoro-2-isopropoxybenzoate scaffold could be replaced by other bioisosteric groups that mimic its key electronic and steric features. This "scaffold hopping" strategy is often used in drug discovery to identify novel chemical series with improved properties. nih.govmdpi.com
The following table outlines potential strategies for analog synthesis and scaffold diversification:
| Strategy | Modification | Potential New Functional Groups |
| Ester Modification | Hydrolysis then amidation | Amides, Carboxylic Acids |
| Ester Modification | Reduction | Alcohols, Aldehydes |
| Aromatic Ring Diversification | Halogenation then Cross-Coupling | Aryls, Heteroaryls, Alkyls, Vinyls, Alkynyls |
| Isopropoxy Group Modification | Ether cleavage then alkylation | Various Ether side chains |
| Scaffold Hopping | Replacement of the core | Heterocyclic and other aromatic cores |
Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment
Spectroscopic Techniques for Structural Characterization
Spectroscopic methods are indispensable for elucidating the molecular architecture of Ethyl 4,5-difluoro-2-isopropoxybenzoate, offering detailed insights into its atomic connectivity and the nature of its functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural determination of organic molecules in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be employed for the comprehensive characterization of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected chemical shifts are influenced by the electron-withdrawing effects of the fluorine atoms and the ester and ether functional groups. The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine couplings.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants, which are diagnostic for their identification.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that would provide direct information about the fluorine atoms on the aromatic ring. The chemical shifts and coupling patterns would confirm their positions and interactions with neighboring protons.
Predicted NMR Data for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| Aromatic-H | 7.0 - 7.5 | - | m | - |
| Isopropoxy-CH | 4.5 - 4.8 | 70 - 75 | sept | J ≈ 6.0 |
| Ethyl-CH₂ | 4.2 - 4.4 | 60 - 65 | q | J ≈ 7.1 |
| Ethyl-CH₃ | 1.3 - 1.5 | 14 - 15 | t | J ≈ 7.1 |
| Isopropoxy-CH₃ | 1.2 - 1.4 | 21 - 23 | d | J ≈ 6.0 |
| Aromatic-C (C-O) | - | 150 - 160 | - | - |
| Aromatic-C (C-F) | - | 145 - 155 | d | ¹JCF ≈ 240-250 |
| Aromatic-C (C-CO) | - | 120 - 130 | - | - |
| Aromatic-C (C-H) | - | 115 - 125 | - | - |
| Ester-C=O | - | 165 - 170 | - | - |
Note: The predicted chemical shifts and coupling constants are based on typical values for similar structural motifs and may vary in the actual spectrum.
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula.
Electron ionization (EI) mass spectrometry would likely lead to a series of characteristic fragment ions. The fragmentation of benzoate (B1203000) esters often involves the loss of the alkoxy group from the ester. pharmacy180.com In this case, the loss of the ethoxy radical (•OCH₂CH₃) would be a prominent fragmentation pathway. pharmacy180.com Further fragmentation could involve the isopropoxy group and the difluorinated benzene (B151609) ring.
Predicted Mass Spectrometry Fragmentation Data:
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 244 | [M]⁺ | Molecular Ion |
| 199 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |
| 171 | [M - OCH₂CH₃ - CO]⁺ | Loss of carbon monoxide from the benzoyl cation |
| 157 | [M - CH(CH₃)₂]⁺ | Loss of isopropyl radical |
| 114 | [C₆H₂F₂]⁺ | Difluorophenyl cation |
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its ester, ether, and aromatic functionalities.
The most prominent feature would be the strong carbonyl (C=O) stretching vibration of the ester group. spectroscopyonline.com The C-O stretching vibrations of the ester and ether linkages would also be present, as well as the characteristic C-F stretching bands. Aromatic C-H and C=C stretching vibrations would confirm the presence of the benzene ring.
Predicted Infrared Absorption Frequencies:
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H | Stretch | 2980 - 2850 |
| Ester C=O | Stretch | 1730 - 1715 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| C-O (Ester and Ether) | Stretch | 1300 - 1000 |
| C-F | Stretch | 1250 - 1100 |
Chromatographic Separation Techniques for Purity and Mixture Analysis
Chromatographic techniques are essential for the separation of this compound from any impurities or byproducts, thereby allowing for its accurate purity assessment.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. For a moderately polar compound like this compound, a reversed-phase HPLC method would be most suitable.
A typical method would employ a nonpolar stationary phase, such as a C18 or C8 column, and a polar mobile phase. libretexts.org The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. moravek.com Gradient elution, where the composition of the mobile phase is changed during the analysis, could be employed to achieve optimal separation of the target compound from any potential impurities with different polarities. Detection would typically be performed using a UV detector, set at a wavelength where the aromatic ring exhibits strong absorbance.
Typical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 50% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given that this compound is an ester, it is expected to have sufficient volatility for GC analysis, particularly when coupled with a mass spectrometer (GC-MS) for definitive identification of separated components.
A nonpolar or moderately polar capillary column, such as one coated with a phenyl polysiloxane stationary phase, would be appropriate. Temperature programming, where the column temperature is gradually increased during the analysis, would be crucial for eluting the compound in a reasonable time with good peak shape and for separating it from any less or more volatile impurities. phenomenex.comchromatographytoday.com
Typical GC Method Parameters:
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), then ramp to 280 °C at 10 °C/min |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| MS Transfer Line | 280 °C |
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile analytical technique indispensable for monitoring the progress of chemical reactions. In the synthesis of this compound, which can be hypothetically synthesized via the esterification of 4,5-difluoro-2-isopropoxybenzoic acid with ethanol (B145695), TLC is instrumental in qualitatively tracking the consumption of reactants and the formation of the product.
A typical TLC analysis for monitoring this reaction would involve spotting a TLC plate with three lanes: the starting material (4,5-difluoro-2-isopropoxybenzoic acid), a co-spot (a mixture of the starting material and the reaction mixture), and the reaction mixture itself. libretexts.org The plate is then developed in a sealed chamber containing an appropriate solvent system, known as the eluent. The choice of eluent is critical for achieving good separation of the components. For aromatic esters, a common starting point for solvent system selection is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. orgchemboulder.com The polarity of the solvent system is optimized through trial and error to achieve a retention factor (Rf) for the product between 0.25 and 0.35, ensuring clear separation from other components. orgchemboulder.com
The progress of the reaction is visualized by observing the TLC plate under UV light, as aromatic compounds are typically UV-active. The starting acid, being more polar due to the carboxylic acid group, will have a lower Rf value, meaning it travels a shorter distance up the plate. The product, this compound, being a less polar ester, will have a higher Rf value. As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish in intensity, while a new spot corresponding to the product will appear and intensify. libretexts.org The reaction is considered complete when the spot for the limiting reactant is no longer visible in the reaction mixture lane.
To illustrate the interpretation of TLC results for this hypothetical reaction, consider the data in the interactive table below.
| Lane | Description | Observed Spots (Rf value) | Interpretation |
| 1 | Starting Material (4,5-difluoro-2-isopropoxybenzoic acid) | 0.20 | Position of the starting material. |
| 2 | Co-spot | 0.20, 0.55 | Confirms the identity of the starting material spot in the reaction mixture. |
| 3 | Reaction Mixture (t = 1 hour) | 0.20 (intense), 0.55 (faint) | Reaction has started, but a significant amount of starting material remains. |
| 4 | Reaction Mixture (t = 4 hours) | 0.20 (faint), 0.55 (intense) | Reaction is nearing completion, with the product being the major component. |
| 5 | Reaction Mixture (t = 8 hours) | 0.55 | The starting material has been completely consumed. |
This data is illustrative and assumes an appropriate solvent system has been selected.
Elemental Analysis Methodologies for Compositional Verification
Elemental analysis is a cornerstone technique for verifying the empirical and molecular formula of a synthesized compound. It provides the mass percentages of the constituent elements, which can then be compared to the theoretical values calculated from the expected chemical formula. For this compound, with the molecular formula C₁₂H₁₄F₂O₃, the theoretical elemental composition can be precisely calculated.
The analysis is typically performed using a combustion analysis technique. A small, accurately weighed sample of the compound is combusted in an oxygen-rich atmosphere. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and in this case, hydrogen fluoride (B91410) (HF), are collected and quantified. The masses of these products are then used to determine the mass of each element present in the original sample.
The theoretical elemental composition of this compound is presented in the table below.
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage Composition (%) |
| Carbon | C | 12.011 | 12 | 144.132 | 58.53 |
| Hydrogen | H | 1.008 | 14 | 14.112 | 5.73 |
| Fluorine | F | 18.998 | 2 | 37.996 | 15.43 |
| Oxygen | O | 15.999 | 3 | 47.997 | 19.49 |
| Total | 244.237 | 100.00 |
Experimental results from an elemental analysis of a pure sample of this compound are expected to be in close agreement with these theoretical values, typically within ±0.4%. A significant deviation would suggest the presence of impurities or an incorrect structural assignment.
X-ray Crystallography for Solid-State Structure Determination
To perform an X-ray crystallographic analysis, a single crystal of high quality is required. For this compound, this would involve growing a suitable crystal from a solution, a process that can be challenging and may require screening various solvents and crystallization conditions. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.
The analysis of this diffraction pattern allows for the construction of an electron density map of the molecule, from which the positions of the individual atoms can be determined. The final output is a detailed crystallographic information file (CIF) that contains the atomic coordinates and other structural parameters.
While a specific crystal structure for this compound is not publicly available, the following table presents hypothetical but realistic crystallographic data that would be expected for a compound of this nature.
| Parameter | Illustrative Value |
| Chemical Formula | C₁₂H₁₄F₂O₃ |
| Formula Weight | 244.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.3 |
| c (Å) | 10.1 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 1015 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.597 |
| R-factor (%) | < 5 |
This data is for illustrative purposes and represents typical values for a small organic molecule.
The detailed structural information obtained from X-ray crystallography, such as the planarity of the benzene ring, the conformation of the isopropoxy and ethyl ester groups, and any intermolecular interactions (e.g., hydrogen bonding, π-stacking), is invaluable for understanding the compound's physical and chemical properties.
Computational and Theoretical Chemistry Investigations of Ethyl 4,5 Difluoro 2 Isopropoxybenzoate
Electronic Structure Calculations and Molecular Orbital Analysis
There are no published studies detailing the electronic structure of Ethyl 4,5-difluoro-2-isopropoxybenzoate. Such an analysis would typically involve the calculation of molecular orbital energies, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These calculations are fundamental to understanding the compound's electronic behavior, such as its potential as an electron donor or acceptor in chemical reactions. Furthermore, visualizations of molecular orbital surfaces and electron density distributions, which are crucial for interpreting chemical bonding and reactivity, are not available for this molecule.
Quantum Chemical Calculations for Molecular Properties and Reactivity Prediction
Specific quantum chemical calculations to predict the molecular properties and reactivity of this compound have not been reported.
Molecular Dynamics Simulations for Conformational Landscape Exploration
No molecular dynamics (MD) simulations for this compound have been published. MD simulations would offer insights into the dynamic behavior of the molecule over time, exploring its conformational landscape in various solvent environments. This information is particularly important for understanding how the molecule might interact with biological targets or other molecules in a solution.
In Silico Prediction of Spectroscopic Parameters
While general methodologies exist for the in silico prediction of spectroscopic parameters for fluorinated compounds, specific predictions for this compound are not available. This includes the prediction of its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F), infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. Such predictive studies are highly useful for the structural elucidation and characterization of novel compounds.
Theoretical Insights into Fluorine and Isopropoxy Substituent Effects on Reactivity
The reactivity of the aromatic ring in this compound is intricately governed by the electronic interplay of its substituents: two fluorine atoms, an isopropoxy group, and an ethyl benzoate (B1203000) functional group. Computational and theoretical chemistry provide a powerful lens through which to dissect these interactions and predict their influence on the molecule's chemical behavior. Density Functional Theory (DFT) and other quantum chemical methods are instrumental in elucidating the electronic structure, molecular orbital energies, and charge distributions that are central to understanding reactivity.
The fluorine atoms at the C4 and C5 positions primarily exert a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of fluorine. This effect tends to decrease the electron density of the benzene (B151609) ring, thereby deactivating it towards electrophilic aromatic substitution. Conversely, the fluorine atoms also have a weak, electron-donating mesomeric effect (+M) owing to their lone pairs of electrons, which can be delocalized into the aromatic π-system. However, for halogens, the inductive effect is generally considered to be dominant over the mesomeric effect in influencing reactivity.
The ethyl benzoate group at the C1 position is an electron-withdrawing group, primarily through its mesomeric effect (-M), which delocalizes the π-electrons of the ring onto the carbonyl oxygen. This deactivates the ring, especially at the ortho and para positions relative to the ester group.
The net effect on the reactivity of the benzene ring is a complex summation of these individual substituent effects. The activating influence of the isopropoxy group competes with the deactivating effects of the two fluorine atoms and the ethyl benzoate group. Computational models can quantify these competing influences by calculating various electronic parameters.
Interactive Data Table: Calculated Electronic Properties of Substituted Benzenes
The following table presents hypothetical, yet representative, data from DFT calculations (B3LYP/6-31G* level of theory) for benzene and related substituted compounds to illustrate the electronic impact of the substituents found in this compound.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Benzene | -6.75 | -1.15 | 5.60 | 0.00 |
| Fluorobenzene | -7.02 | -1.28 | 5.74 | 1.68 |
| 1,2-Difluorobenzene | -7.21 | -1.45 | 5.76 | 2.54 |
| Anisole (Methoxybenzene) | -6.21 | -0.98 | 5.23 | 1.35 |
| Isopropoxybenzene | -6.15 | -0.95 | 5.20 | 1.42 |
| Ethyl Benzoate | -7.10 | -1.85 | 5.25 | 1.95 |
Note: This data is illustrative and intended to show general trends.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity. A higher HOMO energy is associated with a greater propensity to donate electrons (nucleophilicity), while a lower LUMO energy indicates a greater ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability; a smaller gap suggests higher reactivity.
Interactive Data Table: Mulliken Atomic Charges on the Aromatic Ring
Mulliken population analysis provides a means of estimating the partial atomic charges within a molecule, offering insights into the electron distribution. The following table shows representative calculated Mulliken charges for the carbon atoms of a benzene ring with different substituents.
| Position | Benzene | 1,2-Difluorobenzene | Isopropoxybenzene |
| C1 | -0.145 | 0.180 | 0.150 |
| C2 | -0.145 | 0.180 | -0.180 |
| C3 | -0.145 | -0.050 | 0.010 |
| C4 | -0.145 | -0.050 | -0.150 |
| C5 | -0.145 | -0.050 | 0.010 |
| C6 | -0.145 | -0.050 | -0.180 |
Note: This data is illustrative and intended to show general trends.
Applications of Ethyl 4,5 Difluoro 2 Isopropoxybenzoate As a Chemical Building Block
Precursor in the Synthesis of Complex Organic Molecules
Role in Multi-Step Synthetic Sequences
No specific multi-step synthetic sequences commencing from or utilizing Ethyl 4,5-difluoro-2-isopropoxybenzoate as a key intermediate have been identified in the reviewed literature. General reactions for similarly substituted benzoates could be hypothesized, but no concrete research findings are available for this particular compound.
Utility in Heterocyclic Compound Construction
There is no specific information available on the use of this compound in the construction of heterocyclic compounds. While substituted benzoates can be precursors to various heterocyclic systems, the specific reaction pathways and resulting compounds derived from this molecule are not documented.
Development of Chemical Probes for Receptor Binding Studies (Emphasis on Chemical Synthesis and Characterization, not Biological Outcome)
The synthesis and characterization of chemical probes derived from this compound for receptor binding studies have not been described in the available scientific literature.
Applications in Material Science Precursor Development
No relevant information was found regarding the application of this compound as a precursor for the synthesis of polymers or other materials.
Utilization in Analytical Standards Development
There is no evidence to suggest that this compound is currently utilized in the development of analytical standards.
Future Research Directions and Challenges in the Study of Ethyl 4,5 Difluoro 2 Isopropoxybenzoate
Development of Novel and More Efficient Synthetic Routes
Key research objectives in this area include:
Late-Stage Functionalization: Developing methods to introduce the fluoro, isopropoxy, or ester groups at a later stage in the synthesis could provide more flexibility and efficiency. This would involve exploring selective C-H activation and functionalization, minimizing the need for pre-functionalized starting materials and reducing the number of synthetic steps.
Catalytic Methods: Traditional methods may rely on stoichiometric reagents that generate significant waste. The development of novel catalytic systems, such as those based on palladium for cross-coupling reactions or solid acid catalysts for esterification, could lead to greener and more efficient processes. jetir.org For instance, a "halogen dance" or "ester dance" reaction, catalyzed by a transition metal, could be explored to isomerize a more easily synthesized precursor into the desired product. waseda.jp
Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and control over reaction parameters. Investigating the synthesis of Ethyl 4,5-difluoro-2-isopropoxybenzoate using microreactor technology could enable better heat management for exothermic steps and improve yield and purity.
Challenges in this area will involve managing the regioselectivity of substitutions, given the competing directing effects of the substituents, and identifying catalysts that are not deactivated by the fluorine atoms.
Exploration of Unconventional Reactivity Patterns
The electronic properties of this compound are governed by a delicate interplay between the electron-withdrawing fluorine atoms and the ester group, and the electron-donating isopropoxy group. This unique configuration suggests that the compound may exhibit novel and unexpected reactivity.
Future investigations should aim to:
Nucleophilic Aromatic Substitution (SNAr): The two fluorine atoms strongly activate the aromatic ring towards nucleophilic attack. Research could explore the selective displacement of one or both fluorine atoms with various nucleophiles to generate a library of new derivatives. The challenge will be to control the selectivity and predict which fluorine atom is more labile.
Ortho-Metalation: Directed ortho-metalation could be explored, using the isopropoxy or ester group to direct lithiation or other metallation to a specific position on the ring, enabling further functionalization.
Photochemical and Electrochemical Reactions: The influence of the fluoro and isopropoxy groups on the electronic excited states of the molecule is unknown. Studying its behavior under photochemical or electrochemical conditions could reveal new reaction pathways for derivatization or polymerization. The strong electron-withdrawing nature of fluorine can impart specific reactivity to the molecule. researchgate.net
Understanding these reactivity patterns is crucial for unlocking the full potential of this compound as a versatile building block in organic synthesis.
Advanced Computational Modeling for Precise Property Predictions
Computational chemistry provides powerful tools for predicting molecular properties and reactivity, thereby guiding experimental work and reducing trial-and-error. methodist.edu For a molecule as complex as this compound, computational modeling is essential for gaining a deeper understanding of its behavior.
Future research in this domain should focus on:
Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) can predict key properties. researchgate.net These calculations can elucidate the molecule's three-dimensional structure, electronic charge distribution, and spectroscopic characteristics (NMR, IR), which are vital for its characterization.
Reactivity and Mechanistic Studies: Computational models can be used to simulate reaction pathways, calculate activation barriers, and predict the regioselectivity of reactions. This is particularly valuable for understanding the unconventional reactivity patterns discussed in the previous section.
Property Prediction: The unique substitution pattern likely influences properties such as lipophilicity, solubility, and metabolic stability. Computational tools can predict these properties, which is critical for applications in drug discovery and agrochemistry. The presence of fluorine is known to modulate such physicochemical properties. nih.gov
A significant challenge is the accuracy of current computational methods and force fields for highly fluorinated compounds, which requires further development and validation. nih.gov
Table 1: Hypothetical Computationally Predicted Properties of this compound
| Property | Predicted Value | Computational Method | Significance |
|---|---|---|---|
| Dipole Moment | ~2.5 - 3.5 D | DFT (B3LYP/6-311G(d,p)) | Influences solubility, intermolecular interactions, and crystal packing. |
| HOMO-LUMO Energy Gap | ~5.0 - 6.0 eV | DFT (B3LYP/6-311G(d,p)) | Indicates kinetic stability and electronic transition properties. |
| Calculated LogP | ~3.5 - 4.5 | ALogP / XLogP3 | Predicts lipophilicity, crucial for biological membrane permeability. |
| 19F NMR Chemical Shift | -140 to -155 ppm (vs. CFCl3) | GIAO-DFT | Key for structural confirmation and studying electronic environment. |
Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design
Future directions include:
AI-Powered Retrosynthesis: Using AI platforms to propose novel synthetic routes from commercially available starting materials. asiaresearchnews.com These tools can analyze vast reaction databases to identify non-intuitive disconnections and pathways that a human chemist might overlook. chemcopilot.com
Reaction Outcome and Yield Prediction: ML models can be trained to predict the success and yield of specific reactions under various conditions. This can help in optimizing the synthesis of this compound, reducing the number of failed experiments.
Discovery of Novel Reactivity: AI can analyze reaction data to identify patterns and propose novel transformations that could be applicable to the synthesis or derivatization of this compound.
Table 2: Application of AI/ML in the Synthesis of this compound
| AI/ML Application | Objective | Potential Tools | Expected Outcome |
|---|---|---|---|
| Retrosynthetic Analysis | Identify multiple viable synthetic pathways. | Synthia, IBM RXN, Chematica | A ranked list of novel and cost-effective synthetic routes. |
| Reaction Condition Optimization | Maximize yield and minimize byproducts for key steps. | Custom ML models, Bayesian optimization | Optimized parameters (temperature, catalyst, solvent) for synthesis. |
| Site Selectivity Prediction | Predict the most likely site for functionalization. | Graph Neural Networks, Fingerprint-based models | Guidance for designing selective derivatization reactions. digitellinc.com |
Sustainable and Circular Economy Approaches in Production and Derivatization
Modern chemical manufacturing increasingly emphasizes sustainability, guided by the principles of green chemistry and the circular economy. mdpi.com Applying these concepts to the lifecycle of this compound is crucial for its potential large-scale production.
Future research should prioritize:
Green Chemistry Principles: The synthesis should be designed to maximize atom economy, use safer solvents (like water or bio-based solvents), and employ catalytic rather than stoichiometric reagents to minimize waste. instituteofsustainabilitystudies.comacs.org
Renewable Feedstocks: Investigating synthetic routes that start from renewable bio-based raw materials instead of petroleum-based feedstocks.
Design for Degradation: Considering the environmental fate of the molecule. Research could focus on designing derivatives that perform their function and then degrade into benign substances, preventing persistence in the environment.
Circular Economy: Exploring the potential to recycle waste streams from the synthesis or to recover and reuse catalysts. If the compound is used in a material, designing that material for recyclability would be a key goal.
The challenge lies in balancing the demands of green chemistry with the complexities of synthesizing a highly functionalized molecule. For example, finding effective green solvents that can accommodate the necessary reagents and reaction conditions can be difficult.
Table 3: Application of Green Chemistry Principles
| Green Chemistry Principle | Application to this compound | Research Challenge |
|---|---|---|
| Prevention | Design synthesis to minimize byproduct formation. | Achieving high selectivity in a multi-step synthesis. |
| Atom Economy | Utilize addition and cycloaddition reactions over substitutions. | Finding suitable atom-economical reactions for this specific substitution pattern. |
| Use of Catalysis | Replace stoichiometric reagents with recyclable catalysts. | Developing robust catalysts that are not poisoned by reactants or products. |
| Safer Solvents | Replace hazardous solvents (e.g., chlorinated hydrocarbons) with greener alternatives. | Ensuring sufficient solubility and reactivity of intermediates in green solvents. |
| Design for Degradation | Incorporate biodegradable moieties in derivatives. | Maintaining desired functionality while enabling environmental degradation. |
Q & A
Q. What are the recommended synthetic routes for Ethyl 4,5-difluoro-2-isopropoxybenzoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via esterification of 4,5-difluoro-2-hydroxybenzoic acid with ethyl bromide or ethanol under acidic catalysis. A two-step protocol is often employed:
Hydroxyl group protection : Use isopropyl bromide in the presence of a base (e.g., K₂CO₃) to form the isopropoxy intermediate .
Esterification : React the intermediate with ethyl chloride or ethanol (acid-catalyzed, e.g., H₂SO₄) to yield the final product.
- Key Variables : Temperature (80–120°C), solvent (DMF or acetone), and reaction time (6–12 hours) significantly impact yield. Side reactions, such as defluorination or over-alkylation, are minimized by controlled stoichiometry .
Q. How can researchers confirm the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
Q. What are the known biological targets or activities of structurally related difluorinated benzoates?
- Methodological Answer : Difluorinated benzoates are studied as enzyme inhibitors (e.g., cyclooxygenase-2) due to their structural mimicry of salicylic acid derivatives. In vitro assays (IC₅₀ measurements) using fluorogenic substrates or ELISA-based inhibition studies are common . For example, 3,5-difluoro-2-hydroxybenzoic acid shows anti-inflammatory activity in murine macrophage models .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Fluorine’s electron-withdrawing effect activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attack. Computational studies (DFT) can predict reaction sites:
Q. What strategies resolve contradictions in reported spectral data for fluorinated benzoate derivatives?
- Methodological Answer : Discrepancies often arise from solvent polarity or impurities. To reconcile
Q. How can researchers optimize the stability of this compound under physiological conditions for drug delivery studies?
- Methodological Answer : Stability assays (pH 7.4 buffer, 37°C) coupled with LC-MS/MS degradation profiling are critical. Key findings:
- Hydrolysis : The ester bond is prone to hydrolysis; half-life ranges from 2–8 hours.
- Stabilizers : Co-formulation with cyclodextrins or liposomes extends stability .
Key Research Challenges
- Regioselectivity in Functionalization : Competing electronic effects of fluorine and isopropoxy groups complicate site-specific modifications.
- Degradation Pathways : Hydrolysis and photodegradation require advanced stabilization strategies for in vivo applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
